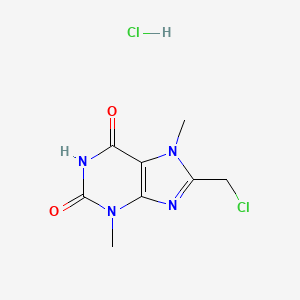
8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride is a chemical compound belonging to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride typically involves the chloromethylation of the corresponding purine derivative. One common method involves the reaction of the purine derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydro derivatives.
Scientific Research Applications
8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride involves its interaction with molecular targets such as enzymes involved in purine metabolism. The chloromethyl group can form covalent bonds with nucleophilic sites on these enzymes, thereby inhibiting their activity and modulating the associated metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
8-chlorotheophylline: A stimulant drug with physiological effects similar to caffeine.
Chloromethyl methyl ether: Used as an alkylating agent and industrial solvent.
Chloromethyl ethylene carbonate: Used in the synthesis of polymers and as a reagent in organic synthesis.
Uniqueness
8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical reactivity and biological activity compared to other chloromethylated compounds .
Properties
Molecular Formula |
C8H10Cl2N4O2 |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
8-(chloromethyl)-3,7-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C8H9ClN4O2.ClH/c1-12-4(3-9)10-6-5(12)7(14)11-8(15)13(6)2;/h3H2,1-2H3,(H,11,14,15);1H |
InChI Key |
XCXUUGDKQLFMIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1C(=O)NC(=O)N2C)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


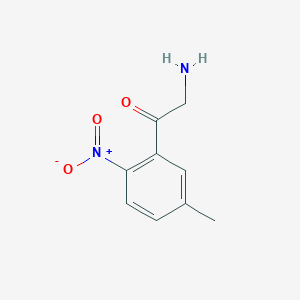
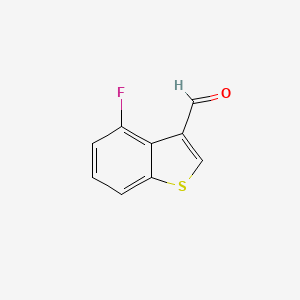

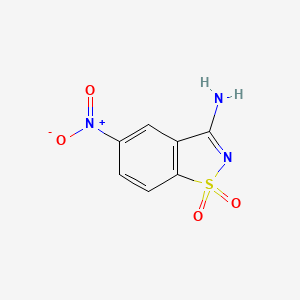
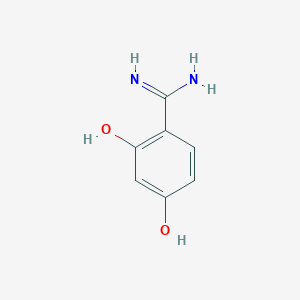
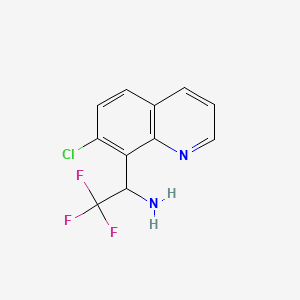
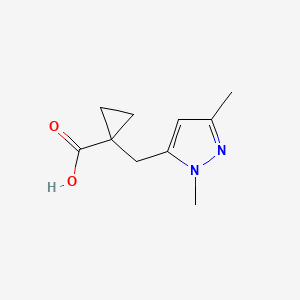

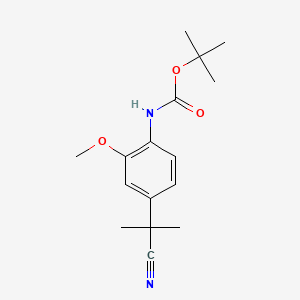
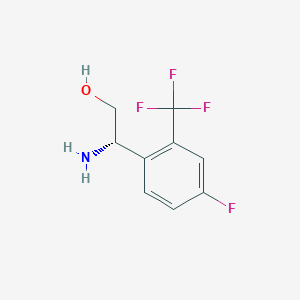


![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)

